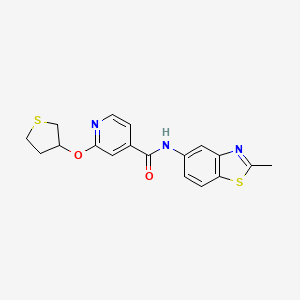N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
CAS No.: 2034389-27-8
Cat. No.: VC7041375
Molecular Formula: C18H17N3O2S2
Molecular Weight: 371.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034389-27-8 |
|---|---|
| Molecular Formula | C18H17N3O2S2 |
| Molecular Weight | 371.47 |
| IUPAC Name | N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C18H17N3O2S2/c1-11-20-15-9-13(2-3-16(15)25-11)21-18(22)12-4-6-19-17(8-12)23-14-5-7-24-10-14/h2-4,6,8-9,14H,5,7,10H2,1H3,(H,21,22) |
| Standard InChI Key | LNZCCWBSUTUKKY-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NC=C3)OC4CCSC4 |
Introduction
N-(2-Methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound is characterized by a benzothiazole moiety, a pyridine carboxamide group, and a thiolane ether linkage. Its unique structure makes it a promising candidate for various biological and pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.
The compound's molecular framework combines heterocyclic scaffolds that are often associated with bioactivity. Benzothiazoles are known for their role in medicinal chemistry due to their antimicrobial and anticancer properties, while pyridine derivatives are frequently explored for their therapeutic potential.
Structural Features
The chemical structure of N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide includes:
-
Benzothiazole Ring: A fused aromatic system containing sulfur and nitrogen atoms.
-
Pyridine Carboxamide: A pyridine ring functionalized with a carboxamide group at the 4-position.
-
Thiolan Ether Linkage: A thiolane (tetrahydrothiophene) ring connected via an ether bond at the 3-position.
These structural elements contribute to the compound's stability, reactivity, and potential bioactivity.
Synthesis
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves:
-
Preparation of Benzothiazole Derivative: Starting with 2-methylbenzothiazole, functionalization at the 5-position is achieved using electrophilic substitution.
-
Formation of Pyridine Intermediate: The pyridine derivative is synthesized separately with carboxamide functionality.
-
Coupling Reaction: The benzothiazole derivative is coupled with the pyridine intermediate through a thiolane ether linkage using appropriate reagents under controlled conditions.
This multi-step synthesis ensures high purity and yield of the final product.
Biological Activity
The compound's biological activities are hypothesized based on its structural components:
Antimicrobial Potential
Benzothiazole derivatives have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of a thiolane ether group may enhance membrane permeability and interaction with microbial targets.
Anti-inflammatory Activity
The pyridine moiety contributes to anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Docking studies could further validate its potential as an anti-inflammatory agent.
Analytical Characterization
To confirm the structure and purity of N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide, various analytical techniques are employed:
| Technique | Purpose | Observations |
|---|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments | Peaks corresponding to aromatic protons and amides |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern | Molecular ion peak matches theoretical mass |
| Infrared (IR) Spectroscopy | Detects functional groups like C=O, C-N, and C-S | Characteristic bands for amide carbonyl and thiolane ether |
| Elemental Analysis | Verifies composition (C, H, N, S) | Matches theoretical values |
Molecular Docking Studies
Docking simulations have been conducted to predict interactions between this compound and biological targets such as:
-
Enzymes: Cyclooxygenase (COX) for anti-inflammatory activity.
-
Receptors: Estrogen receptor for anticancer potential.
-
Proteins: Bacterial enzymes for antimicrobial effects.
Results indicate strong binding affinities due to hydrogen bonding and hydrophobic interactions facilitated by the benzothiazole and pyridine rings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume